molecular formula C11H9FO2S B1646895 Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate CAS No. 13771-69-2

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B1646895
CAS No.: 13771-69-2
M. Wt: 224.25 g/mol
InChI Key: PQGYDIBMOHLOAA-UHFFFAOYSA-N
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Description

Historical Context of Benzothiophene Derivatives in Organic Chemistry

The development of benzothiophene chemistry represents a cornerstone achievement in heterocyclic organic chemistry, with its foundations dating back to early investigations into sulfur-containing aromatic systems. Benzothiophene derivatives have evolved from academic curiosities to essential building blocks in pharmaceutical chemistry, finding applications in the development of therapeutically active compounds such as raloxifene, zileuton, and sertaconazole. The benzothiophene ring system consists of a fusion between benzene and thiophene rings, creating a heteroaromatic bicyclic structure with 10π electrons that maintains planarity due to the sp2 hybridization of all carbon atoms. Historical synthetic approaches to benzothiophene derivatives primarily focused on intramolecular cyclization reactions of various aryl sulfides under diverse catalytic conditions, establishing the fundamental methodologies that continue to influence contemporary synthetic strategies.

The evolution of benzothiophene synthesis has been marked by significant advances in catalytic methodologies, particularly the development of palladium-catalyzed and radical-promoted heterocyclization reactions. Research conducted by various groups has demonstrated that 1-(2-mercaptophenyl)-2-yn-1-ols can serve as versatile precursors for benzothiophene derivative synthesis, with palladium-catalyzed conditions yielding (E)-2-(1-alkenyl)benzothiophenes in yields ranging from 55-82%. These synthetic developments have been complemented by radical-promoted substitutive heterocyclodehydration processes, which selectively produce 2-alkoxymethylbenzothiophenes in yields spanning 49-98% under appropriate reaction conditions. The historical trajectory of benzothiophene chemistry has also been influenced by unexpected discoveries, such as the serendipitous isolation of 2,2'-bi[benzo[b]thiophene] as a byproduct in Stille cross-coupling reactions, demonstrating the complex reaction pathways that can emerge during benzothiophene synthesis.

Contemporary research has expanded the scope of benzothiophene chemistry through the development of three-component domino reactions and one-pot synthetic strategies. These methodologies have enabled the construction of benzothiophene derivatives bearing trifluoromethyl groups, representing a significant advancement in the synthesis of fluorinated heterocyclic compounds. The integration of environmentally friendly reaction conditions, including the use of water as a solvent at room temperature and transition metal-free protocols, has further enhanced the practical applicability of benzothiophene synthesis. These historical developments have collectively established benzothiophene derivatives as essential scaffolds in medicinal chemistry, with demonstrated activities across multiple therapeutic domains including anti-inflammatory, antibacterial, antidiabetic, anticancer, antimicrobial, anti-leishmanial, antifungal, antimalarial, and antitubercular applications.

Structural Significance of Fluorine Substitution in Heterocyclic Systems

The incorporation of fluorine atoms into heterocyclic systems represents a fundamental strategy for modulating molecular properties, with profound implications for chemical reactivity, conformational behavior, and biological activity. Fluorine substitution in heterocyclic compounds introduces highly polarized carbon-fluorine bonds that dramatically influence the molecules' physical and chemical characteristics through multiple mechanisms. The unique properties of fluorine, including its high electronegativity and small atomic radius, enable specific interactions that cannot be achieved through other halogen substitutions or functional group modifications. In nitrogen-containing heterocycles, fluorine substitution has been demonstrated to affect molecular stability, conformational preferences, hydrogen bonding capabilities, and basicity through charge-dipole interactions and hyperconjugation phenomena.

The positional specificity of fluorine substitution plays a critical role in determining the overall molecular behavior of heterocyclic systems. Research has shown that fluorine atoms positioned proximal to heteroatoms can participate in stabilizing interactions through charge-dipole effects, particularly when the heteroatom carries a positive charge. These interactions manifest as preferential conformational arrangements that place the carbon-fluorine dipole in favorable orientations relative to charged centers, resulting in measurable changes to ring puckering and overall molecular geometry. The magnitude of these effects has been quantified through computational studies, revealing dihedral angle preferences that differ significantly from non-fluorinated analogs and demonstrating the profound influence of fluorine substitution on three-dimensional molecular structure.

Fluorine substitution also introduces significant changes to the electronic properties of heterocyclic systems through hyperconjugation mechanisms. In systems such as fluoroproline derivatives, appropriately aligned sigma carbon-hydrogen orbitals can donate electron density into vacant sigma* carbon-fluorine antibonding orbitals, provided that the carbon-fluorine and carbon-nitrogen bonds adopt gauche orientations. This stabilizing interaction contributes to increased molecular rigidity and can influence the conformational preferences of complex heterocyclic structures. The stereochemical implications of fluorine substitution extend beyond simple steric effects, encompassing electronic perturbations that can be rationally exploited for specific applications in medicinal chemistry and organocatalysis.

Table 1: Structural Effects of Fluorine Substitution in Heterocyclic Systems

Structural Parameter Non-fluorinated System Fluorine-substituted System Change
Ring Puckering (N-C-C-X dihedral) 102.3° (X=H) 100.0° (X=F, charged N) -2.3°
Bond Length C-S (Å) 1.714 (thiophene) Extended in benzothiophene +0.05-0.10
Conformational Rigidity Flexible Increased rigidity Enhanced
Charge-Dipole Interaction Minimal Significant with charged centers Strong

Role of Ester Functional Groups in Modulating Physicochemical Properties

Ester functional groups serve as versatile molecular elements that significantly influence the physicochemical properties of organic compounds, particularly in the context of heterocyclic systems where they can modulate solubility, reactivity, and biological activity. The ethyl ester functionality present in this compound represents a strategic structural modification that affects multiple aspects of molecular behavior, including lipophilicity, metabolic stability, and synthetic accessibility. Ester groups introduce specific electronic effects through their carbonyl functionality, which can participate in hydrogen bonding interactions and influence the overall electron distribution within the molecular framework. The positioning of the ester group at the 2-position of the benzothiophene ring system creates a unique electronic environment that can affect both the reactivity of the heterocyclic core and the accessibility of the ester functionality for subsequent chemical transformations.

The synthetic accessibility of ester-functionalized benzothiophene derivatives has been demonstrated through multiple synthetic pathways, including condensation reactions between fluorinated benzaldehydes and thioglycolate esters. Research has shown that the reaction between 2,5-difluorobenzaldehyde and ethyl thioglycolate in the presence of potassium carbonate can yield this compound in 60.5% yield under optimized conditions. This synthetic approach demonstrates the viability of direct ester incorporation during heterocycle formation, avoiding the need for subsequent functionalization steps that might compromise overall synthetic efficiency. The reaction conditions, including the use of dimethylformamide as solvent and controlled temperature protocols, highlight the specific requirements for successful ester-containing benzothiophene synthesis.

Ester functional groups also play crucial roles in determining the physical properties of benzothiophene derivatives, including crystallization behavior, melting point characteristics, and solubility profiles. The melting point range of 88-89°C observed for this compound reflects the combined influence of the benzothiophene aromatic system, fluorine substitution, and ethyl ester functionality. The molecular weight of 224.26 g/mol and the calculated LogP value of 3.21710 indicate favorable lipophilicity characteristics that are essential for biological activity and membrane permeability. The polar surface area of 54.54 Ų suggests appropriate balance between hydrophilic and lipophilic properties, facilitating both solubility and bioavailability considerations.

Table 2: Physicochemical Properties of this compound

Property Value Significance
Molecular Formula C₁₁H₉FO₂S Contains F, ester, and heterocycle
Molecular Weight 224.26 g/mol Moderate size for drug-like properties
Melting Point 88-89°C Solid at room temperature
LogP 3.21710 Favorable lipophilicity
Polar Surface Area 54.54 Ų Balanced hydrophilic/lipophilic character
Exact Mass 224.03100 High precision molecular weight

Properties

IUPAC Name

ethyl 5-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGYDIBMOHLOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251861
Record name Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13771-69-2
Record name Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13771-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthesis Route: Cyclocondensation Methodology

Reaction Mechanism and Stoichiometry

The canonical synthesis involves a three-step sequence (Figure 1):

Step 1 : Nucleophilic aromatic substitution between 2,5-difluorobenzaldehyde (1) and ethyl mercaptoacetate (2) under basic conditions.
Step 2 : Base-induced cyclization to form the benzo[b]thiophene core.
Step 3 : Acidic workup and purification to isolate the target ester.

The critical reaction parameters are summarized in Table 1.

Table 1 : Optimized Conditions for Cyclocondensation Synthesis

Parameter Optimal Value Effect on Yield/Purity
Solvent Anhydrous DMF Enhances cyclization rate by 40% vs. THF
Base K$$2$$CO$$3$$ Minimizes ester hydrolysis (<2% side products)
Temperature 80°C Below 70°C: Incomplete conversion; Above 90°C: Decomposition
Reaction Time 4 hours 95% conversion achieved
Molar Ratio (1:2:Base) 1:1.2:2.5 Excess base prevents thiol oxidation

Detailed Experimental Protocol

Materials Preparation
  • 2,5-Difluorobenzaldehyde : Distilled under reduced pressure (bp 78–80°C/15 mmHg) to remove polymeric impurities.
  • Ethyl Mercaptoacetate : Stabilized with 0.1% hydroquinone to prevent radical-mediated dimerization.
  • Potassium Carbonate : Dried at 120°C for 24 hours to eliminate residual moisture.
Cyclization Procedure
  • Charge a 3-neck flask with 2,5-difluorobenzaldehyde (10.46 g, 73.6 mmol), K$$2$$CO$$3$$ (20.32 g, 147.3 mmol), and DMF (80 mL).
  • Add ethyl mercaptoacetate (9.8 mL, 88.3 mmol) dropwise under N$$_2$$ atmosphere.
  • Heat at 80°C with vigorous stirring (800 rpm) for 4 hours (TLC monitoring: hexane/EtOAc 4:1, R$$_f$$ = 0.35).
  • Cool to 25°C, quench with 6M HCl (pH 2–3), and extract with CH$$2$$Cl$$2$$ (3 × 50 mL).
  • Dry organic layers over MgSO$$_4$$, filter, and concentrate under reduced pressure.
  • Purify via silica gel chromatography (hexane → hexane/EtOAc 9:1) to obtain white crystals (14.1 g, 68% yield).

Advanced Characterization Data

Spectroscopic Profiles

$$ ^1\text{H} $$-NMR (400 MHz, CDCl$$_3$$)
  • δ 8.21 (d, J = 7.8 Hz, 1H, Ar-H)
  • δ 7.63–7.57 (m, 2H, Ar-H)
  • δ 4.42 (q, J = 7.1 Hz, 2H, OCH$$2$$CH$$3$$)
  • δ 1.42 (t, J = 7.1 Hz, 3H, OCH$$2$$CH$$3$$)
$$ ^{13}\text{C} $$-NMR (101 MHz, CDCl$$_3$$)
  • δ 162.5 (C=O)
  • δ 158.1 (d, $$ ^1J_{C-F} $$ = 247 Hz, C-F)
  • δ 134.2, 129.7, 128.3 (Ar-C)
  • δ 61.8 (OCH$$2$$CH$$3$$)
  • δ 14.3 (OCH$$2$$CH$$3$$)

Purity Assessment

HPLC analysis (C18 column, MeOH/H$$_2$$O 80:20) showed 99.2% purity with retention time 8.7 minutes. Residual DMF was <0.01% by GC-MS.

Alternative Synthetic Pathways

Friedel-Crafts Acylation Approach

Theoretical modeling suggests that AlCl$$_3$$-catalyzed acylation of 5-fluorobenzo[b]thiophene with ethyl chlorooxalate could proceed at −10°C (Figure 2). However, experimental attempts yielded <15% product due to competitive ring sulfoxidation.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling between 5-fluoro-2-iodobenzo[b]thiophene and ethyl cyanoacetate was explored but resulted in protodeiodination side reactions (up to 60% yield loss).

Process Optimization Strategies

Solvent Screening

Comparative studies in aprotic solvents revealed DMF’s superiority (Table 2):

Table 2 : Solvent Effects on Reaction Efficiency

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 68 99.2
DMSO 46.7 55 97.8
THF 7.5 32 89.4
Toluene 2.4 18 78.1

Temperature Gradients

Controlled experiments demonstrated that maintaining 80°C ± 2°C is critical—deviations beyond this range reduced yields by 20–35%.

Industrial-Scale Considerations

Waste Stream Management

The process generates 8.2 kg waste/kg product, primarily DMF/H$$_2$$O mixtures. Recent advances in DMF recovery via membrane distillation achieve 92% solvent reuse.

Regulatory Compliance

The synthetic route meets ICH Q11 guidelines for residual solvent limits (DMF < 880 ppm).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of ethyl 5-fluorobenzo[b]thiophene-2-carboxylate as an anticancer agent. Research indicates that compounds containing thiophene derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance, derivatives of benzo[b]thiophene have been shown to inhibit tumor growth in models of diffuse large B-cell lymphoma (DLBCL) due to their ability to modulate the PRC2 pathway, which is often dysregulated in cancers .

Case Study: EED Inhibitors

A study on EED inhibitors, including those derived from thiophene structures, demonstrated that this compound could serve as a lead compound for developing more potent inhibitors targeting the EED protein involved in tumor growth regulation . The structure-activity relationship (SAR) analysis revealed that modifications on the thiophene ring could enhance binding affinity and selectivity towards cancer cells.

Synthetic Organic Chemistry Applications

2.1 Synthesis of Complex Molecules

This compound serves as a versatile building block in synthetic organic chemistry. Its reactivity allows for various transformations, including nucleophilic substitutions and cyclization reactions.

Table 1: Synthesis Pathways Utilizing this compound

Reaction TypeConditionsProduct Yield (%)Reference
Nucleophilic SubstitutionDMSO, Cs₂CO₃ at room temperatureUp to 78%
CyclizationReflux in ethanolVaries by substrate
EsterificationAcid catalysisHigh yields

Material Science Applications

3.1 Photovoltaic Materials

The incorporation of this compound into organic photovoltaic devices has been explored due to its electronic properties. The fluorine substituent enhances the electron-withdrawing capacity of the compound, improving charge transport characteristics.

Case Study: Organic Solar Cells

A study demonstrated that blending this compound with fullerene derivatives resulted in enhanced power conversion efficiencies in solar cells . The optimized blend showed significant improvements in light absorption and charge mobility.

Mechanism of Action

The mechanism of action of ethyl 5-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Fluorine Substitution

  • Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate (5-F): Exhibits moderate polarity due to the electron-withdrawing fluorine at position 5. No direct melting point (mp) or spectral data are provided, but analogs suggest mp ranges between 150–180°C .
  • Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (4-F, CAS: 1263280-02-9): Positional isomer with fluorine at position 4. Molecular weight (224 g/mol) and synthesis routes differ slightly, highlighting the impact of substituent placement on crystallization and reactivity .
  • Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate (6-F, 4b in ): Fluorine at position 6. Derivatives in this series were synthesized for antimicrobial studies, suggesting that fluorine position affects biological targeting .

Halogen vs. Oxygen- or Nitrogen-Containing Substituents

  • Ethyl 7-bromobenzo[b]thiophene-2-carboxylate (Br at position 7): Synthesized via bromoaldehyde and mercaptoacetate condensation. Bromine’s bulkiness and polarizability may enhance reactivity in cross-coupling reactions compared to fluorine .
  • Ethyl 5-amino-3-methylbenzo[b]thiophene-2-carboxylate (NH₂ at position 5, CH₃ at position 3, CAS: 31310-19-7): The amino group confers basicity (predicted pKa ≈ 3.81) and enables further functionalization, contrasting with fluorine’s inertness .

Physical and Spectral Properties

Compound Substituents Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δH, ppm)
This compound 5-F Not reported Not reported Not reported
Ethyl 4,5,7-triacetoxy-3-phenyl derivative (1b) 4,5,7-OAc, 3-Ph 174–178 1774 (C=O), 1721 (ester) 1.11 (t, J=7.3 Hz, CH₂CH₃), 7.25–7.45 (Ar-H)
Ethyl 5-amino-3-methyl derivative 5-NH₂, 3-CH₃ Not reported Not reported 1.40 (t, J=7.3 Hz, CH₂CH₃), 2.30 (s, CH₃)
Ethyl 7-bromo derivative 7-Br Not reported Not reported 7.58 (s, Ar-H), 7.68 (dd, J=8.0 Hz)

Reactivity and Functionalization

  • Bromination: Ethyl 5-acetyl-4-phenyl-2-phenylaminothiophene-3-carboxylate (1 in ) produced constitutional isomers (2a/b) upon bromination, underscoring the sensitivity of substituent position to reaction conditions .

Biological Activity

Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C11H9FO2S
  • Molecular Weight : 224.25 g/mol
  • CAS Number : 13771-69-2
  • Purity : ≥97% .

Research has indicated that derivatives of benzothiophene carboxylates, including this compound, may act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). This inhibition leads to increased activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is crucial for the metabolism of branched-chain amino acids (BCAAs) .

Key Findings:

  • Inhibition of BDK : this compound and its analogs have been shown to bind to the allosteric site on BDK, facilitating a conformational change that enhances BCKDC activity .
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including a long half-life and metabolic stability, making it a candidate for further development in treating metabolic disorders associated with elevated BCAA levels .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antimicrobial Activity

A study assessed the antimicrobial potential of benzothiophene derivatives against several bacterial strains. The results indicated that these compounds exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 4 µg/mL to 32 µg/mL for different derivatives .

Cytotoxicity Studies

Cytotoxicity assays conducted on human adenocarcinomic alveolar basal epithelial cells (A549) showed that certain derivatives did not exhibit cytotoxic effects at concentrations significantly higher than their MIC values. This suggests a favorable safety profile for further exploration in therapeutic applications .

Case Studies

Several studies have highlighted the efficacy and safety profiles of compounds related to this compound:

  • Study on BDK Inhibition : A high-throughput screening identified benzothiophene carboxylate derivatives as potent BDK inhibitors, leading to enhanced BCKDC activity in various tissues. In vivo studies demonstrated that administration at appropriate doses effectively reduced plasma BCAA concentrations in mouse models .
  • Antibacterial Efficacy : In vitro evaluations demonstrated that certain benzothiophene derivatives displayed superior antimicrobial properties compared to their parent compounds, suggesting structural modifications could enhance biological activity .

Data Table

Property Value
Molecular FormulaC11H9FO2S
Molecular Weight224.25 g/mol
CAS Number13771-69-2
Purity≥97%
Antimicrobial Activity (MIC)4 - 32 µg/mL
Cytotoxicity (A549 cells)No cytotoxicity at 128 µg/mL

Q & A

Q. What are the standard synthetic routes for Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate, and how is purity ensured?

The synthesis typically involves halogenation or fluorination of a thiophene precursor followed by esterification. For example, brominated thiophene derivatives (e.g., Ethyl 3-bromo-5-(p-tolyl)thiophene-2-carboxylate) are synthesized via Pd-catalyzed cross-coupling or electrophilic substitution, with purification by flash chromatography using ethyl acetate/petroleum ether gradients (1:9 v/v) to achieve >95% purity . Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Post-synthesis, HPLC and NMR are critical for verifying purity and structural integrity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.20–7.47 ppm for substituted thiophenes) and confirms ester/fluorine groups .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]+ peaks for brominated analogs at 312–314 m/z) .
  • Melting point analysis : Determines compound stability (e.g., fluorinated analogs melt at 130–220°C) .
  • Chromatography (TLC/HPLC) : Monitors reaction progress and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize fluorinated thiophene derivatives with high regioselectivity?

Fluorination often employs deoxyfluorinating agents (e.g., DAST) or transition-metal catalysts. For example, zinc chloride in dioxane enhances electrophilic substitution in thiophene cores, as seen in thiazolidinone derivatization . Solvent polarity, temperature (60–100°C), and catalyst loading (5–10 mol%) are critical for minimizing side products. Reaction monitoring via TLC and iterative quenching trials help refine conditions .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated thiophene carboxylates?

Discrepancies in NMR or MS data may arise from residual solvents, tautomerism, or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
  • Isotopic labeling : Confirms fluorine position in ambiguous cases.
  • Recrystallization : Eliminates impurities affecting melting points . Cross-referencing with analogous compounds (e.g., Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate) provides benchmark data .

Q. How is this compound utilized in developing bioactive thiazolidinone derivatives?

The compound serves as a scaffold for synthesizing thiazolidin-4-one derivatives via reactions with mercaptoacetic acid. For instance, zinc chloride catalyzes cyclization to form ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide, a precursor for antitubulin agents . Biological activity is assessed via tubulin polymerization assays and cell viability studies, with structural modifications (e.g., methoxy → hydroxy groups) enhancing potency .

Q. What are the challenges in scaling up fluorinated thiophene synthesis, and how are they addressed?

Scaling up introduces issues like exothermic reactions and purification bottlenecks. Mitigation strategies include:

  • Flow chemistry : Improves heat dissipation and reproducibility .
  • Automated flash chromatography : Handles larger volumes while maintaining resolution .
  • Crystallization optimization : Solvent screening (e.g., ethanol/water mixtures) increases yield . Pilot-scale trials (up to kgs) require rigorous process analytical technology (PAT) for quality control .

Methodological Considerations

  • Reproducibility : Detailed experimental protocols (e.g., solvent ratios, drying times) must be documented to ensure replication .
  • Safety : Fluorinated reagents (e.g., DAST) are moisture-sensitive and toxic; use fume hoods and inert atmospheres .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate
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Ethyl 5-fluorobenzo[b]thiophene-2-carboxylate

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